molecular formula C15H17N3O4S2 B11108908 Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B11108908
M. Wt: 367.4 g/mol
InChI Key: NDDJBJJVDYXICY-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfonyl group linked to a piperazine ring, which is further substituted with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multi-step organic synthesis. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with a sulfonyl chloride under basic conditions . The thiophene ring can be introduced through cyclization reactions involving sulfur-containing precursors . The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated synthesis and purification systems would also be integral to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted piperazine derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the sulfonyl group can form hydrogen bonds with various biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Properties

Molecular Formula

C15H17N3O4S2

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylate

InChI

InChI=1S/C15H17N3O4S2/c1-22-15(19)14-12(5-11-23-14)24(20,21)18-9-7-17(8-10-18)13-4-2-3-6-16-13/h2-6,11H,7-10H2,1H3

InChI Key

NDDJBJJVDYXICY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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